![molecular formula C14H16BN3O2 B2592669 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 1620575-06-5](/img/structure/B2592669.png)
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
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Overview
Description
This compound is a complex organic molecule that contains a pyrrolo[2,3-b]pyridine group, a carbonitrile group (-C≡N), and a tetramethyl-1,3,2-dioxaborolane group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential uses in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolo[2,3-b]pyridine group suggests a planar aromatic system, which could contribute to the compound’s stability and reactivity. The carbonitrile group (-C≡N) is a polar group, which could influence the compound’s solubility and reactivity. The tetramethyl-1,3,2-dioxaborolane group is a type of boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. The pyrrolo[2,3-b]pyridine group is aromatic and might undergo electrophilic aromatic substitution reactions. The carbonitrile group (-C≡N) could undergo reactions typical of nitriles, such as hydrolysis to form a carboxylic acid. The tetramethyl-1,3,2-dioxaborolane group is a type of boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .Scientific Research Applications
Borylation Reactions
- Borylation at the Benzylic C-H Bond of Alkylbenzenes : HBpin serves as a versatile reagent for the selective functionalization of benzylic C-H bonds in alkylbenzenes. In the presence of a palladium catalyst, it forms pinacol benzyl boronate, which can be further utilized in cross-coupling reactions and other synthetic processes .
Hydroboration Reactions
- Hydroboration of Alkynes and Alkenes : HBpin participates in hydroboration reactions with alkynes and alkenes. Transition metal catalysts facilitate the addition of boron across carbon-carbon multiple bonds, leading to the formation of boron-substituted compounds. These products find applications in organic synthesis and materials science .
Aryl Boronates Synthesis
- Coupling with Aryl Iodides : HBpin reacts with aryl iodides in the presence of a copper catalyst, yielding aryl boronates. These boronates are valuable intermediates for Suzuki-Miyaura cross-coupling reactions, allowing the construction of complex organic molecules. Researchers often employ this strategy in drug discovery and natural product synthesis .
Asymmetric Synthesis
- Asymmetric Hydroboration of 1,3-Enynes : HBpin enables the enantioselective hydroboration of 1,3-enynes, leading to chiral allenyl boronates. These chiral building blocks find applications in the synthesis of bioactive compounds, ligands, and materials with specific optical properties .
DFT Studies and Computational Chemistry
Mechanism of Action
In the Suzuki-Miyaura reaction, the boronic ester acts as a source of an organoboron species, which can couple with a suitable organic halide in the presence of a palladium catalyst . This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals .
The pharmacokinetics of boronic esters can vary widely depending on their structure and the specific conditions of their use. Factors such as solubility, stability, and reactivity can all influence their absorption, distribution, metabolism, and excretion .
The action of boronic esters can be influenced by various environmental factors, including pH and the presence of other reactive species. For example, boronic esters are known to be sensitive to hydrolysis, especially under acidic conditions .
Future Directions
The potential applications and future directions for this compound would depend on its properties and reactivity. It could be of interest in various fields such as medicinal chemistry, materials science, or synthetic chemistry. Further studies could explore its synthesis, properties, and potential uses .
properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BN3O2/c1-13(2)14(3,4)20-15(19-13)10-5-11-9(6-16)7-17-12(11)18-8-10/h5,7-8H,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPYAFKTIFEVEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC=C3C#N)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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